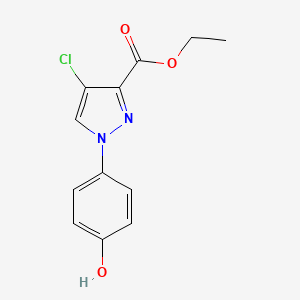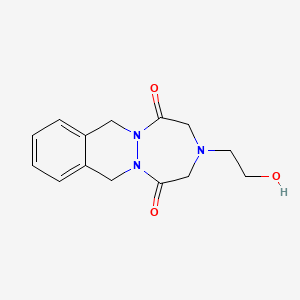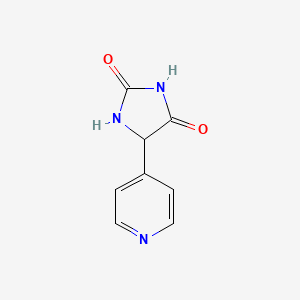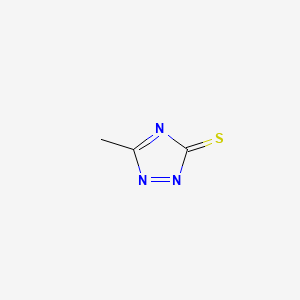
3H-1,2,4-Triazole-3-thione, 5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2,4-Triazole-3-thione, 5-methyl- is a heterocyclic compound containing nitrogen and sulfur atoms. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of the thione group in its structure enhances its reactivity and potential for forming coordination complexes with metals .
Vorbereitungsmethoden
The synthesis of 3H-1,2,4-Triazole-3-thione, 5-methyl- typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline or acidic media . One common method includes the reaction of thiosemicarbazide with acyl chlorides, followed by cyclization under reflux conditions using ethanol as a solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
3H-1,2,4-Triazole-3-thione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Wissenschaftliche Forschungsanwendungen
3H-1,2,4-Triazole-3-thione, 5-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 5-methyl- involves its interaction with molecular targets through coordination with metal ions. This interaction can inhibit the activity of metalloenzymes, such as metallo-beta-lactamases, which are responsible for antibiotic resistance in bacteria . The compound’s ability to form stable complexes with metals also contributes to its effectiveness as a catalyst and corrosion inhibitor .
Vergleich Mit ähnlichen Verbindungen
3H-1,2,4-Triazole-3-thione, 5-methyl- can be compared with other similar compounds, such as:
1,2,4-Triazole-3-thione: Lacks the methyl group, which may affect its reactivity and biological activity.
1,3,4-Thiadiazole-2-thione: Contains a different ring structure, leading to variations in its chemical and biological properties.
5-Phenyl-1,2,4-triazole-3-thione: The presence of a phenyl group can enhance its lipophilicity and potential for crossing biological membranes. The uniqueness of 3H-1,2,4-Triazole-3-thione, 5-methyl- lies in its specific structure, which allows for versatile reactivity and a broad spectrum of applications in various fields.
Eigenschaften
CAS-Nummer |
5803-95-2 |
|---|---|
Molekularformel |
C3H3N3S |
Molekulargewicht |
113.14 g/mol |
IUPAC-Name |
5-methyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C3H3N3S/c1-2-4-3(7)6-5-2/h1H3 |
InChI-Schlüssel |
KVZFUSOGIRITMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=S)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


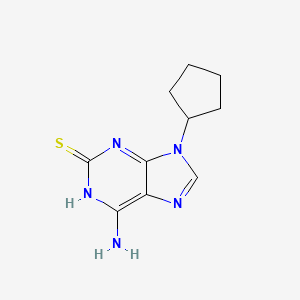
![4-[2-Amino-4-(4-chlorophenyl)-7-oxo-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid](/img/structure/B12924871.png)
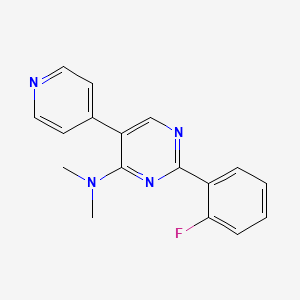
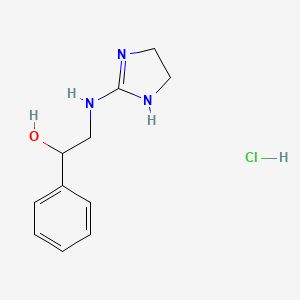
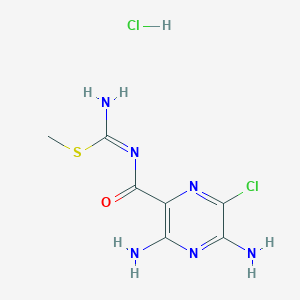
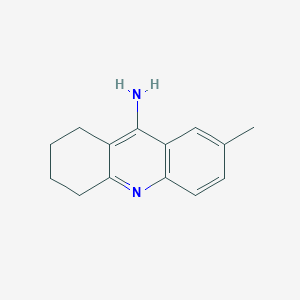
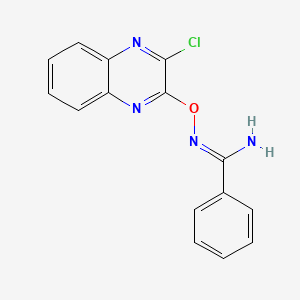
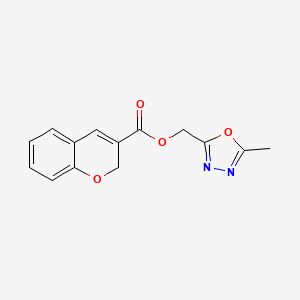
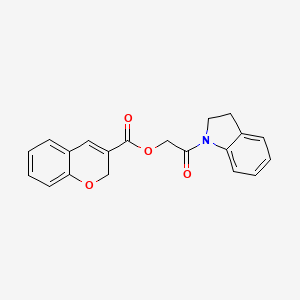
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
